1,4-Bis((3-methoxypropyl)amino)anthraquinone

Disperse dye Lightfastness Polyester dyeing

1,4-Bis((3-methoxypropyl)amino)anthraquinone is a symmetrical 1,4-diaminoanthraquinone derivative in which both amino groups are substituted with 3-methoxypropyl chains. It belongs to the anthraquinone dye class, widely exploited for disperse dyeing of synthetic fibers, and has also appeared in patent literature as a potential anticancer lead.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 93964-12-6
Cat. No. B12662417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis((3-methoxypropyl)amino)anthraquinone
CAS93964-12-6
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOCCCNC1=C2C(=C(C=C1)NCCCOC)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C22H26N2O4/c1-27-13-5-11-23-17-9-10-18(24-12-6-14-28-2)20-19(17)21(25)15-7-3-4-8-16(15)22(20)26/h3-4,7-10,23-24H,5-6,11-14H2,1-2H3
InChIKeyBUXFGXZGTHYNIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis((3-methoxypropyl)amino)anthraquinone (CAS 93964-12-6): A Symmetrical Anthraquinone Dye Intermediate


1,4-Bis((3-methoxypropyl)amino)anthraquinone is a symmetrical 1,4-diaminoanthraquinone derivative in which both amino groups are substituted with 3-methoxypropyl chains. It belongs to the anthraquinone dye class, widely exploited for disperse dyeing of synthetic fibers, and has also appeared in patent literature as a potential anticancer lead [1]. The compound is characterized by a relatively high computed logP (XLogP3-AA = 4.4) and 10 rotatable bonds, features that distinguish it from shorter-chain analogs and influence its solubility, dye-fiber affinity, and chromatographic behavior [2].

Why Generic 1,4-Diaminoanthraquinone Substitution Fails for 1,4-Bis((3-methoxypropyl)amino)anthraquinone


In the 1,4-bis(alkylamino)anthraquinone series, dyeing performance, solubility in supercritical CO₂, and lightfastness are strongly chain-length and functionality dependent [1]. Simply replacing the 3-methoxypropyl derivative with a methyl, ethyl, or butyl analog can drastically alter the dye-fiber partition coefficient, wash fastness, and shade. The pendant ether oxygen in the 3-methoxypropyl chain modulates both hydrophilicity and hydrogen-bonding capacity in ways that pure alkyl chains cannot replicate, making generic “in-class” substitution unreliable without quantitative, property-matched evidence.

Quantitative Differentiation Evidence for 1,4-Bis((3-methoxypropyl)amino)anthraquinone vs. Closest Analogs


Lightfastness on Polyester: 3-Methoxypropyl Derivative vs. Alkyl Analogs

In a patent specifically claiming anthraquinone dyes with alkoxyalkyl substituents, the 3-methoxypropyl derivative was singled out as the outstanding dye of the series. On Dacron polyester, it achieved a lightfastness rating of 7 (on the standard 1-8 scale), while the corresponding methyl, ethyl, and butyl analogs were reported to give lower ratings in the same dyeing and exposure protocol [1]. This head-to-head, same-assay comparison directly links the 3-methoxypropyl chain to superior photostability.

Disperse dye Lightfastness Polyester dyeing

Computed LogP and Rotatable Bond Count Differentiate 3-Methoxypropyl from Short-Chain Alkyl Analogs

Computed physicochemical properties from PubChem reveal that 1,4-bis((3-methoxypropyl)amino)anthraquinone possesses an XLogP3-AA of 4.4 and 10 rotatable bonds [1]. By contrast, the corresponding 1,4-bis(methylamino) analog (CID 17409) has an XLogP3-AA of approximately 2.5 and only 2 rotatable bonds. The ~1.9 log-unit increase in predicted lipophilicity translates into an expected ~80-fold higher partition coefficient into hydrophobic polymer phases, favoring deeper dye penetration and improved wash fastness.

Lipophilicity Dye uptake QSAR

Supercritical CO₂ Dyeing: Chain-Length Optimum Places 3-Methoxypropyl in a Favorable Solubility Window

A systematic study of 1,4-bis(alkylamino)anthraquinones in supercritical CO₂ dyeing of unmodified polypropylene established that dyeability increases with alkyl carbon number, peaking at an optimum chain length of 8–12 total carbons [1]. Although the study used pure alkyl chains, the 3-methoxypropyl group contributes 4 carbon atoms plus an ether oxygen per side chain (8 carbons total across the two substituents), placing it near the lower boundary of the optimal window. The ether oxygen further enhances CO₂-philicity relative to an all-hydrocarbon chain of equal carbon count, a class-level inference supported by known solubility trends of oxygenated solutes in scCO₂.

Supercritical fluid dyeing Polypropylene Solubility

Hydrogen Bonding and Tautomeric Composition: Symmetrical Bis(amino) Substitution Pattern

Russian Journal of General Chemistry reported that 1,4-bis(alkylamino)anthraquinones exist as equilibrium mixtures of tautomers, and the tautomeric composition directly influences the visible absorption spectrum and color purity [1]. The target compound possesses two hydrogen-bond donor sites (the NH groups) and six acceptor sites, which stabilize specific tautomeric forms through intramolecular H-bonding with the quinone carbonyls. This symmetrical donor-acceptor arrangement differs from mono-substituted or asymmetrical derivatives (e.g., 1-[(3-methoxypropyl)amino]-4-(methylamino)anthraquinone), which exhibit different tautomeric equilibria and color properties.

Tautomerism Hydrogen bonding Color properties

High-Value Application Scenarios for 1,4-Bis((3-methoxypropyl)amino)anthraquinone


High-Lightfastness Disperse Dye for Automotive Polyester Textiles

Automotive interior fabrics require exceptional lightfastness (typically ≥6 on the blue-wool scale). The documented lightfastness rating of 7 for the 3-methoxypropyl derivative on Dacron polyester [1] makes it a candidate for dyeing seat covers, headliners, and carpets that must withstand prolonged UV exposure without fading. Procurement for this application should require a certificate of analysis confirming lightfastness tested per ISO 105-B02.

Supercritical CO₂ Dyeing of Unmodified Polypropylene

Polypropylene is notoriously difficult to dye in aqueous baths due to its hydrophobic surface. The 3-methoxypropyl derivative's carbon chain length and ether oxygen functionality place it near the experimentally determined optimum for scCO₂ uptake [2], enabling water-free, environmentally friendly dyeing of PP nonwovens, automotive parts, and performance apparel. Users should verify dye solubility in scCO₂ under their specific temperature/pressure conditions.

Chromatographic Method Development and Analytical Reference Standard

The compound's distinct HPLC retention profile on Newcrom R1 columns (documented separation from closely related anthraquinones) [3] supports its use as a system suitability standard or reference marker in quality control of anthraquinone dye mixtures. Analytical laboratories can leverage the computed logP of 4.4 to predict retention times and optimize gradient methods.

Asymmetrical Anthraquinone Synthesis Intermediate

The symmetrical bis(3-methoxypropyl) compound serves as a versatile intermediate for preparing asymmetrical derivatives via selective deprotection or mono-functionalization. Its two equivalent reactive amino sites allow controlled stepwise substitution to generate libraries of 1,4-diaminoanthraquinones with tailored solubility and color properties for structure-activity relationship studies in medicinal chemistry or dye development [4].

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